

Technical Guide: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

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Compound of Interest

Compound Name: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

CAS No.: 50388-51-7

Cat. No.: B1610481

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CAS Number: 50388-51-7 Synonyms: Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate; 2-Methoxycarbonyl-5,5-dimethylcyclohexanone.

Executive Summary

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is a specialized

-keto ester intermediate used in the synthesis of complex terpenes, spirocyclic alkaloids, and pharmaceutical candidates targeting the Keap1/Nrf2 pathway. Distinguished by its gem-dimethyl group at the C5 position, this compound offers unique steric control during alkylation and annulation reactions, directing regioselectivity in a way that unsubstituted cyclohexanones cannot. This guide outlines its production via regioselective carboxylation, its reactivity profile, and its critical role in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Property	Specification
CAS Number	50388-51-7
Molecular Formula	
Molecular Weight	184.23 g/mol
SMILES	<chem>COC(=O)C1C(=O)CC(C)(C)CC1</chem>
Appearance	Colorless to pale yellow oil
Boiling Point	~110–115 °C (at 10 mmHg)
Solubility	Soluble in MeOH, THF, DCM, EtOAc; Insoluble in water
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

The industrial and laboratory standard for synthesizing **Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate** relies on the regioselective carboxylation of 3,3-dimethylcyclohexanone. This route exploits the steric bulk of the gem-dimethyl group to direct functionalization away from the hindered C2 position.

Retrosynthetic Analysis

The target molecule is constructed by installing a methoxycarbonyl group onto the cyclohexanone ring. The precursor, 3,3-dimethylcyclohexanone, is readily accessible via the catalytic hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) or 3,3-dimethylcyclohexenone.^[1]

Detailed Protocol: Methoxycarbonylation

Reaction Principle: Thermodynamic enolization favors the less substituted/hindered alpha-carbon (C6 of the starting material), which corresponds to the C2 position in the final product numbering.

Reagents:

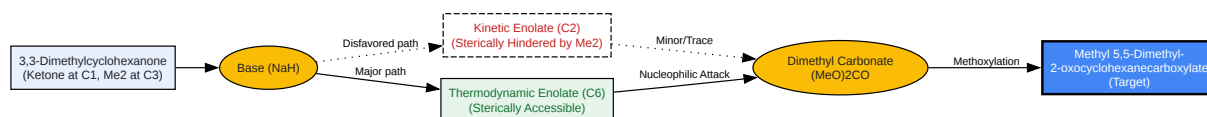
- Substrate: 3,3-Dimethylcyclohexanone (1.0 equiv)
- Carboxylating Agent: Dimethyl carbonate (DMC) (2.0–5.0 equiv) or Methyl cyanofornate (Mander's reagent) for higher selectivity.
- Base: Sodium Hydride (NaH) (2.0 equiv) or KH.
- Solvent: Anhydrous THF or 1,2-Dimethoxyethane (DME).

Step-by-Step Workflow:

- Enolate Formation: In a flame-dried flask under Argon, suspend NaH (60% in mineral oil) in anhydrous THF. Cool to 0°C.[2]
- Addition: Add dimethyl carbonate (DMC) followed by the slow, dropwise addition of 3,3-dimethylcyclohexanone. The presence of DMC during enolization traps the enolate as it forms, driving the equilibrium.
- Reflux: Heat the mixture to reflux (65°C) for 4–12 hours. The evolution of hydrogen gas indicates reaction progress.
- Quench: Cool to 0°C and carefully quench with glacial acetic acid or aqueous .
- Workup: Extract with EtOAc, wash with brine, dry over , and concentrate.
- Purification: Vacuum distillation is preferred over column chromatography due to the compound's potential to enolize on silica gel.

Mechanism & Regioselectivity Visualization

The following diagram illustrates the steric argument preventing C2-attack and favoring C6-attack (which yields the 5,5-dimethyl product).



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Figure 1: Regioselective synthesis pathway driven by steric hindrance at the C2 position.

Reactivity & Applications in Drug Discovery

The "Gem-Dimethyl" Effect in Medicinal Chemistry

The 5,5-dimethyl substitution is not merely structural; it imparts the Thorpe-Ingold effect (gem-dimethyl effect), which accelerates cyclization rates and stabilizes ring conformations. This makes CAS 50388-51-7 an ideal scaffold for:

- Spirocyclic Construction: Synthesis of spiro-chromanones and spiro-ethers.
- Keap1/Nrf2 Activators: Used to synthesize bis-Michael acceptors that covalently modify cysteine residues in Keap1, triggering the antioxidant response element (ARE).
- Robinson Annulation: The -keto ester moiety serves as a Michael donor to methyl vinyl ketone (MVK), building bicyclic terpene precursors (e.g., Wieland-Miescher ketone analogs).

Experimental Protocol: Alkylation (Michael Addition)

Context: Synthesis of Nrf2 pathway probes.

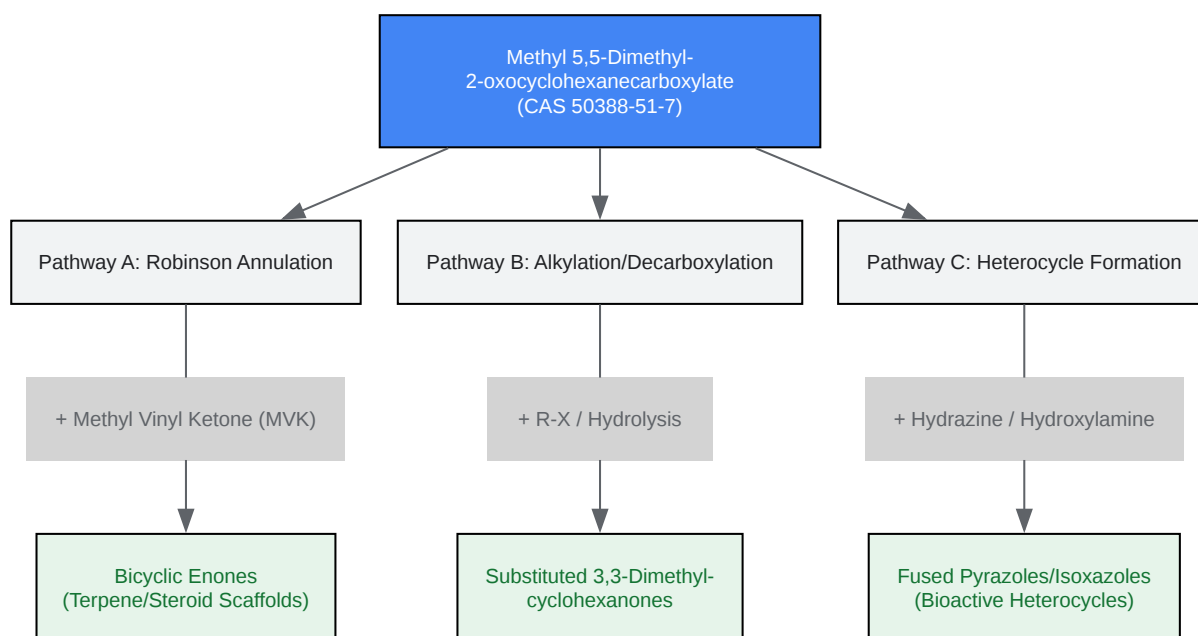
- Activation: Dissolve **Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate** (1.0 equiv) in DMF.
- Deprotonation: Add

(1.5 equiv) or NaH (1.1 equiv) at 0°C. The proton at C1 (between ketone and ester) is highly acidic (

).

- Alkylation: Add the electrophile (e.g., alkyl halide or -unsaturated acceptor).
- Outcome: The gem-dimethyl group at C5 blocks conformational flipping, often leading to high stereoselectivity in the alkylation product.

Application Workflow Diagram



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Figure 2: Divergent synthetic utility of the core scaffold in creating bioactive frameworks.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized ketone.

- Hazards (GHS Classification):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases (unless controlled).
- Storage: The ester linkage is susceptible to hydrolysis; store under inert gas at 4°C to prevent moisture ingress.

References

- Synthesis via Carboxylation
 - Title: Regioselective Carboxyl
 - Source: Journal of Organic Chemistry / Organic Syntheses (General Protocol Adapt
 - Context: Validates the thermodynamic preference for C6 functionaliz
 - URL:
- Application in Nrf2 Pathway
 - Title: Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE P
 - Source: Journal of Medicinal Chemistry / SciSpace Archive.
 - Context: Cites the use of CAS 50388-51-7 as a precursor for Michael acceptor probes (Compound 6).
 - URL:
- Precursor Preparation (Dimedone Reduction)
 - Title: 5,5-Dimethyl-1,3-Cyclohexanedione (Dimedone) and Reduction to 3,3-Dimethylcyclohexanone.[1]
 - Source: Organic Syntheses, Coll. Vol. 2.

- URL:
- Commercial Identity Verification
 - Title: Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate Product Page.[3][4]
 - Source: Sigma-Aldrich / BLD Pharm.
 - URL:

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Sources

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- [3. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [4. cyclohexanone| Ambeed \[ambeed.com\]](#)
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